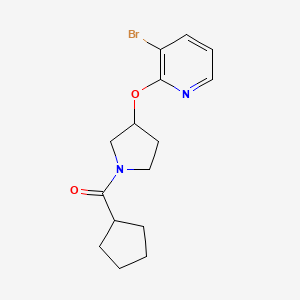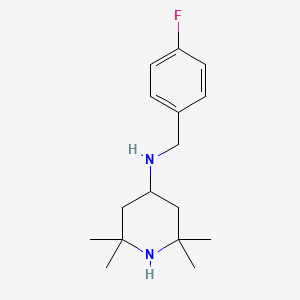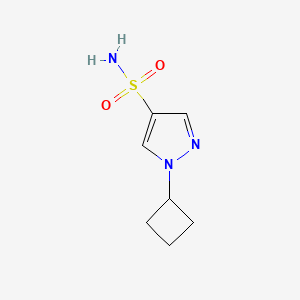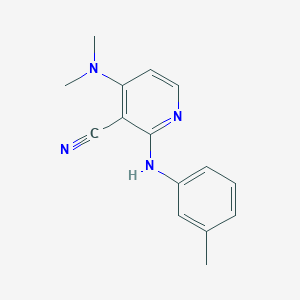
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromopyridine moiety linked to a pyrrolidine ring, which is further connected to a cyclopentyl group via a methanone bridge. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry and drug development.
Vorbereitungsmethoden
The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone typically involves multiple steps, including the formation of the bromopyridine and pyrrolidine intermediates, followed by their coupling and subsequent functionalization.
-
Formation of 3-Bromopyridine Intermediate
Starting Material: Pyridine
Reagent: Bromine
Conditions: Reflux in the presence of a catalyst such as iron(III) bromide.
-
Synthesis of Pyrrolidine Intermediate
Starting Material: 1,4-Dibromobutane
Reagent: Ammonia
Conditions: High pressure and temperature in a sealed tube.
-
Coupling Reaction
Reagents: 3-Bromopyridine and pyrrolidine
Catalyst: Palladium(II) acetate
Conditions: Reflux in the presence of a base such as potassium carbonate.
-
Formation of the Final Compound
Reagents: Coupled intermediate and cyclopentanone
Conditions: Reflux in the presence of a reducing agent such as sodium borohydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the pyrrolidine and cyclopentyl groups.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous solvents
Products: Reduced forms of the methanone bridge.
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Basic medium
Products: Substituted derivatives at the bromopyridine moiety.
Wissenschaftliche Forschungsanwendungen
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone has several applications in scientific research:
-
Medicinal Chemistry
- Used as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
- Potential applications in the treatment of neurological disorders and cancer.
-
Biological Studies
- Employed in the study of protein-ligand interactions and cellular signaling pathways.
- Used as a probe to investigate the mechanisms of action of various biological targets.
-
Industrial Applications
- Utilized in the synthesis of advanced materials and polymers.
- Potential use in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to the active site of the target protein, while the pyrrolidine and cyclopentyl groups enhance the compound’s stability and bioavailability. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular signaling pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone can be compared with other similar compounds, such as:
-
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(cyclopentyl)methanone
- Lacks the bromine atom, which may result in different binding affinities and biological activities.
-
(3-((3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
- Contains a chlorine atom instead of bromine, potentially altering its reactivity and pharmacokinetic properties.
-
(3-((3-Fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
- The presence of a fluorine atom may enhance the compound’s metabolic stability and membrane permeability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-6-3-8-17-14(13)20-12-7-9-18(10-12)15(19)11-4-1-2-5-11/h3,6,8,11-12H,1-2,4-5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPNOHPBSJQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827648.png)
![(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2827649.png)
amine](/img/structure/B2827651.png)
![[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol](/img/structure/B2827655.png)
![1-[2-(cyclopentyloxy)pyridine-4-carbonyl]-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2827657.png)
![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)
![3-[(2S,4S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-Dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2827659.png)

![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827661.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2827664.png)
![2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide](/img/structure/B2827666.png)

![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride](/img/structure/B2827670.png)
